3,4-Dichloro-5-methylbenzyl bromide
Overview
Description
3,4-Dichloro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrCl2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-methylbenzyl bromide can be synthesized through the bromination of 3,4-dichloro-5-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl alcohol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-methylbenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3,4-dichloro-5-methylbenzyl alcohol, 3,4-dichloro-5-methylbenzylamine, or 3,4-dichloro-5-methylbenzyl thiol can be formed.
Elimination Products: The major product of elimination reactions is 3,4-dichloro-5-methylstyrene.
Scientific Research Applications
3,4-Dichloro-5-methylbenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the benzyl group.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-methylbenzyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl bromide: Similar structure but lacks the methyl group at the 5 position.
3,5-Dichlorobenzyl bromide: Similar structure but has chlorine atoms at the 3 and 5 positions instead of 3 and 4.
3,4-Dichloro-5-fluorobenzyl bromide: Similar structure but has a fluorine atom at the 5 position instead of a methyl group
Uniqueness
3,4-Dichloro-5-methylbenzyl bromide is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The specific substitution pattern can also affect the compound’s physical properties and its interactions with other molecules .
Properties
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWFLSNMJWAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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